Disperse Orange 37 chemical structure and properties
Disperse Orange 37 chemical structure and properties
An In-Depth Technical Guide to Disperse Orange 37
Disperse Orange 37 is a monoazo dye recognized for its application in coloring synthetic fibers and plastics.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and its ability to be applied from a fine aqueous dispersion.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and scientists.
Chemical Structure and Properties
Disperse Orange 37 is structurally defined as 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile.[1][4] Its vibrant orange color and dyeing properties are derived from the conjugated system of the azobenzene chromophore, modified by various substituent groups that influence its shade, fastness, and affinity for synthetic materials.
Table 1: Chemical Identifiers and Core Properties of Disperse Orange 37
| Identifier/Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | [1][4] |
| CAS Number | 13301-61-6 | [1][4][5][6] |
| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [1][4][5][6] |
| Molecular Weight | 392.24 g/mol | [1][5][6][7] |
| Canonical SMILES | CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)--INVALID-LINK--[O-])Cl | [1][4][7] |
| InChI Key | KHZRTXVUEZJYNE-UHFFFAOYSA-N | [1][4] |
| Appearance | Orange powder / Orange to reddish-brown solid |[2][3] |
Table 2: Spectroscopic and Physicochemical Properties of Disperse Orange 37
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Max. Absorption (λmax) | 415-425 nm | In methanol | [7] |
| Molar Extinction Coeff. (ε) | ≥250 L·mol⁻¹·cm⁻¹ | at 415-425 nm in methanol | [7] |
| Fluorescence Excitation | 470 nm | - | [1] |
| Fluorescence Emission | 520 nm | - | [1] |
| Fluorescence Quantum Yield | 0.42 ± 0.03 | In aqueous buffer | [1] |
| Solubility | Low solubility / Insoluble | In water | [2][3] |
| Predicted LogP (XLogP3-AA) | 5 | - |[4] |
Synthesis Pathway
The synthesis of Disperse Orange 37 is a two-stage process common for azo dyes, involving diazotization followed by an azo coupling reaction.[1][3]
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Diazotization : The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a reactive diazonium salt.[1][8]
-
Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, N-ethyl-N-cyanoethylaniline.[1] The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component to form the stable azo linkage (-N=N-), yielding the final Disperse Orange 37 molecule.[1]
Key Applications
Disperse Orange 37 is utilized across various scientific and industrial domains due to its specific chemical properties.
-
Textile and Polymer Industries : Its primary commercial use is for dyeing hydrophobic synthetic fibers, especially polyester, due to its excellent fastness and heat stability.[1][2] It is also employed in the coloring of plastics.[1]
-
Allergy and Toxicology Research : Disperse Orange 37 serves as a standard allergen in patch testing to diagnose textile dye dermatitis.[1][9] It is also used as a model compound to investigate the mutagenic and carcinogenic potential of effluents from textile processing plants.[1][7]
-
Biomolecular Research : The dye has applications as a fluorescent label for the quantification of biomolecules like DNA and proteins, owing to its favorable spectral properties.[10] It is also used for staining in microscopy.[1][7]
Experimental Protocols
Synthesis of Disperse Orange 37
This protocol outlines the general laboratory synthesis based on established diazotization and coupling methods.[8]
Objective : To synthesize Disperse Orange 37 from its primary precursors.
Materials :
-
2,6-dichloro-4-nitroaniline
-
98% Sulfuric acid
-
Sodium nitrite
-
N-ethyl-N-cyanoethylaniline
-
Ice
-
Diazotization vessel and coupling pot
Procedure :
-
Diazotization : a. Add 98% sulfuric acid to the diazotization vessel and cool the temperature to below 10°C. b. Slowly add dried and crushed sodium nitrite while maintaining the low temperature. c. Raise the temperature to 70°C for 30 minutes, then cool back down to between 0-10°C. d. Slowly add 2,6-dichloro-4-nitroaniline. The recommended molar ratio of 2,6-dichloro-4-nitroaniline to sulfuric acid to sodium nitrite is 1:1.5:1.03.[8] e. Continue stirring the reaction for 4 hours to ensure the complete formation of the diazo liquid.
-
Azo Coupling : a. In a separate coupling pot, add ice water equivalent to 3-4 times the weight of the diazo liquid. b. Slowly add the prepared diazo liquid in a thin stream into the coupling pot, ensuring the temperature is maintained at 0 (±2)°C. c. Begin adding N-ethyl-N-cyanoethylaniline in a thin stream. d. After the addition is complete, continue to stir the mixture for at least 5 hours, or until the diazo compound is fully consumed (as determined by a suitable test).
-
Purification : The resulting crude Disperse Orange 37 product can be purified through recrystallization or other standard methods to achieve the desired purity for industrial or research applications.[1]
Analysis of Disperse Orange 37 in Textiles by LC/MS/MS
This protocol describes a method for the extraction and quantification of Disperse Orange 37 from textile samples.[11]
Objective : To detect and quantify Disperse Orange 37 in a textile matrix.
Instrumentation :
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).[11]
-
Reversed-phase UHPLC column (e.g., Phenomenex Kinetex, 100 x 2.1 mm, 1.7 µm).[11]
-
Sonicator and Centrifuge.
Procedure :
-
Sample Preparation and Extraction : a. Weigh 1.0 gram of the textile sample and place it in a suitable extraction vessel. b. Add 20 mL of methanol (MeOH) as the extraction solvent. c. Sonicate the sample at 50°C for 30 minutes. d. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material.[11]
-
Filtration and Reconstitution : a. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter. b. Evaporate the filtered extract to dryness. c. Reconstitute the residue in a 95:5 water/methanol solution for analysis.[11]
-
LC/MS/MS Analysis : a. Inject the reconstituted sample into the LC/MS/MS system. b. Perform chromatographic separation using a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile, both with 0.1% formic acid).[12] c. Set the mass spectrometer to operate in a suitable mode (e.g., ESI+) and use Multiple Reaction Monitoring (MRM) for quantification, with optimized precursor-product ion transitions for Disperse Orange 37.
Safety and Handling
Disperse Orange 37 is classified as a skin irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling the compound, especially in its powdered form. Research has investigated its potential for mutagenicity, particularly in the context of industrial wastewater, highlighting the need for proper disposal and environmental monitoring.[1][7]
References
- 1. Buy Disperse Orange 37 | 13301-61-6 [smolecule.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Orange 37 | 12223-33-5 | Benchchem [benchchem.com]
- 4. Disperse Orange 37 | C17H15Cl2N5O2 | CID 83322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disperse Orange 37 | CAS 13301-61-6 | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disperse Orange 37 formicroscopy 13301-61-6 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. nbinno.com [nbinno.com]
- 11. lcms.cz [lcms.cz]
- 12. Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children’s Polyester Clothing - PMC [pmc.ncbi.nlm.nih.gov]
